Methyl trifluoromethanesulfonate

Methyl Transfer Kinetics SN2 Reactivity Sulfolane Solvent

Methyl trifluoromethanesulfonate (CAS 333-27-7), commonly abbreviated as MeOTf, is a potent electrophilic methylating agent characterized by the highly electron-withdrawing triflate (-OSO2CF3) leaving group. Its reactivity surpasses that of traditional methylating reagents such as methyl iodide (MeI) and dimethyl sulfate (Me2SO4) by orders of magnitude, positioning it as a critical tool for challenging methylation reactions where milder agents fail.

Molecular Formula C2H3F3O3S
Molecular Weight 164.11 g/mol
CAS No. 333-27-7
Cat. No. B156547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl trifluoromethanesulfonate
CAS333-27-7
Synonymsmethyl triflate
methyl trifluoromethanesulfonate
triflic acid methyl ester
trifluoromethanesulfonic acid methyl este
Molecular FormulaC2H3F3O3S
Molecular Weight164.11 g/mol
Structural Identifiers
SMILESCOS(=O)(=O)C(F)(F)F
InChIInChI=1S/C2H3F3O3S/c1-8-9(6,7)2(3,4)5/h1H3
InChIKeyOIRDBPQYVWXNSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Trifluoromethanesulfonate (CAS 333-27-7): A High-Potency Methylating Agent for Demanding Synthesis


Methyl trifluoromethanesulfonate (CAS 333-27-7), commonly abbreviated as MeOTf, is a potent electrophilic methylating agent characterized by the highly electron-withdrawing triflate (-OSO2CF3) leaving group . Its reactivity surpasses that of traditional methylating reagents such as methyl iodide (MeI) and dimethyl sulfate (Me2SO4) by orders of magnitude, positioning it as a critical tool for challenging methylation reactions where milder agents fail [1]. This reagent is commercially available in high purity (≥98%) and is utilized across a spectrum of demanding organic transformations, including the alkylation of weak nucleophiles and the precise introduction of methyl groups in complex molecular architectures .

Why Methyl Triflate Cannot Be Interchanged with Standard Methylating Reagents


Generic substitution of methyl trifluoromethanesulfonate with less reactive alkylating agents like methyl iodide or dimethyl sulfate is scientifically untenable due to vast differences in reaction kinetics, substrate scope, and chemoselectivity . While cheaper alternatives may suffice for routine methylation of strong nucleophiles, they fail in scenarios requiring the alkylation of weak bases (e.g., amides, aldehydes), reactions under mild or neutral conditions, or processes demanding high radiochemical yields in short timeframes [1]. The quantitative evidence presented below demonstrates that the unique reactivity profile of methyl triflate directly dictates synthetic success in these critical applications, making its selection a matter of chemical necessity rather than preference.

Quantitative Differentiation of Methyl Triflate vs. Comparator Alkylating Agents


Rate Acceleration by Over 6 Orders of Magnitude Compared to Dimethyl Sulfate

In a direct kinetic study, the second-order rate constant for the reaction of methyl triflate with pyridine was measured at 70 M⁻¹s⁻¹ in sulfolane at 30 °C. In stark contrast, the reaction of dimethyl sulfate with N,N-dimethyl-m-nitroaniline under identical conditions exhibited a rate constant of only 9.6 × 10⁻⁵ M⁻¹s⁻¹ . This represents a rate enhancement factor exceeding 7 × 10⁵ for methyl triflate.

Methyl Transfer Kinetics SN2 Reactivity Sulfolane Solvent

Superior Radiochemical Yields in PET Tracer Synthesis vs. Methyl Iodide

A comparative study on the radiosynthesis of [¹¹C]DPA-713 demonstrated that the use of [¹¹C]methyl triflate provided a radiochemical yield of 30–38%, a marked improvement over the 9% yield achieved with [¹¹C]methyl iodide under comparable conditions [1]. Similarly, for the synthesis of [¹¹C]NMSP, [¹¹C]flumazenil, and [¹¹C]methionine, [¹¹C]methyl triflate delivered 50–75% yields while requiring smaller precursor amounts, shorter reaction times, and lower temperatures than [¹¹C]methyl iodide [2].

Positron Emission Tomography Radiochemistry 11C-Labeling

High-Efficiency Monoalkylation of Enolates with Minimal Dialkylation

In a study comparing alkylating agents for the monoalkylation of potassiocyclohexanone, reactions with alkyl halides or sulfates (e.g., MeI, Me₂SO₄) resulted in significant dialkylation side products (2–41%) and unreacted starting material. In contrast, the use of methyl triflate at -30 to 0 °C provided the desired monoalkylated product in yields of 85–91%, with virtually no dialkylation or exchange products observed [1].

Enolate Chemistry C-C Bond Formation Regioselectivity

Expanded Substrate Scope: Alkylation of Weakly Basic Functional Groups

Methyl triflate is capable of alkylating functional groups that are only weakly basic and unreactive toward standard methylating agents. A recognized reactivity ranking places methyl triflate (≈ methyl fluorosulfonate) above dimethyl sulfate and methyl iodide, enabling it to methylate substrates such as aldehydes, amides, and nitriles [1]. This is supported by a study demonstrating that methyl triflate can catalyze the direct substitution of alcohols and facilitate subsequent N-alkyl group migrations in tautomerizable heterocycles, a transformation not accessible with less electrophilic methylating agents [2].

Substrate Scope Electrophilicity Hard Nucleophiles

Mild Methylation of Carbohydrates Without O-Acetyl Cleavage

In carbohydrate chemistry, the use of methyl triflate in trimethyl phosphate enables the methylation of oligo- and polysaccharides under mild, neutral conditions [1]. This is a critical advantage over traditional base-catalyzed methylation procedures (e.g., using methyl iodide/sodium hydroxide), which inevitably cleave base-labile O-acetyl and other ester groups, resulting in the loss of valuable structural information. The mild protocol using methyl triflate allows for the preservation of these native substituents, enabling accurate linkage analysis of acylated polysaccharides [2].

Carbohydrate Chemistry Polysaccharide Analysis Linkage Analysis

Optimal Application Scenarios for Methyl Trifluoromethanesulfonate Based on Verified Performance


High-Efficiency Radiosynthesis of 11C-Labeled PET Tracers

In the production of carbon-11 labeled positron emission tomography (PET) radiopharmaceuticals, the use of [¹¹C]methyl triflate is the current gold standard. As demonstrated by the quantitative evidence, it consistently provides 3- to 4-fold higher radiochemical yields compared to [¹¹C]methyl iodide, while simultaneously enabling shorter reaction times, lower reaction temperatures, and the use of smaller precursor amounts [1][2]. This is critical for achieving the high specific activity required for clinical imaging and for the economic viability of multi-dose, automated radiosynthesis platforms.

Selective Monoalkylation in Complex Molecule Synthesis

In total synthesis and medicinal chemistry, the precise introduction of a single methyl group onto an enolate or other nucleophile is often essential to avoid complex mixtures of over-alkylated byproducts. The evidence shows that methyl triflate enables the monoalkylation of potassium enolates in yields of 85–91%, with virtually no detectable dialkylation, a result unattainable with common methyl halides or sulfates [3]. This chemoselectivity is invaluable for streamlining synthetic routes and improving the yield of advanced intermediates.

Methylation of Electron-Deficient and Weakly Basic Substrates

When a synthetic step requires the methylation of a weakly nucleophilic functional group—such as an amide, aldehyde, or nitrile—standard reagents like methyl iodide or dimethyl sulfate are often unreactive or require forcing conditions that cause decomposition. The class-level evidence confirms that the extreme electrophilicity of methyl triflate enables it to alkylate these challenging substrates efficiently [4]. It can also serve as a catalyst for N-functionalization of heterocycles, expanding the toolbox for diversity-oriented synthesis [5].

Structural Analysis of O-Acylated Polysaccharides

For carbohydrate chemists performing linkage analysis on polysaccharides that contain base-labile O-acetyl or other ester modifications, methyl triflate is the only viable methylating agent. The evidence demonstrates that it permits complete methylation under mild, neutral conditions without cleaving these sensitive groups, a stark contrast to the standard base-catalyzed methods which destroy them [6][7]. This unique capability allows for the preservation and subsequent identification of native substitution patterns, which is crucial for understanding polysaccharide structure-function relationships.

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